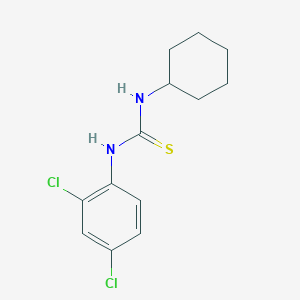
1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea is an organosulfur compound with the molecular formula C14H18Cl2N2S. This compound is part of the thiourea family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are particularly noted for their biological activities, making them valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea typically involves the reaction of 2,4-dichloroaniline with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as an anticancer agent, as well as its use in treating other diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea can be compared to other thiourea derivatives, such as:
- 1-Cyclohexyl-3-(2,5-dichlorophenyl)thiourea
- 1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea
- 1-Cyclohexyl-3-(2,6-dichlorophenyl)thiourea
These compounds share similar structures but differ in the position of the chlorine atoms on the phenyl ring. This difference can affect their chemical reactivity and biological activity, making each compound unique in its applications and effects.
Properties
IUPAC Name |
1-cyclohexyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLKBDRAIQZUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B5704176.png)
![1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one](/img/structure/B5704184.png)
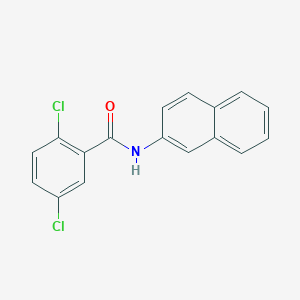
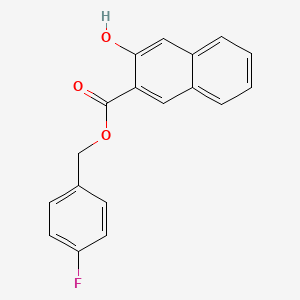
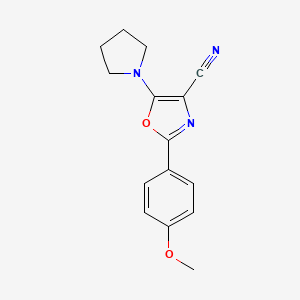
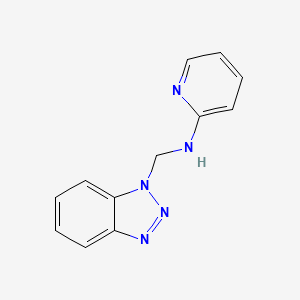
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B5704230.png)
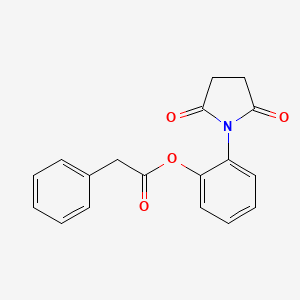
![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)

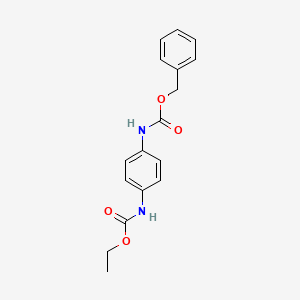
![N-methyl-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B5704280.png)
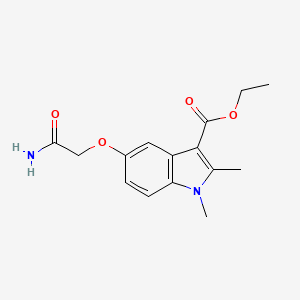
![(2E)-3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B5704295.png)
